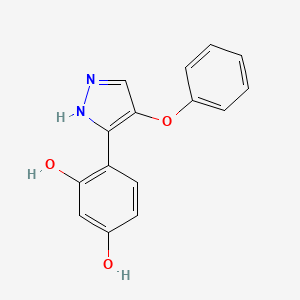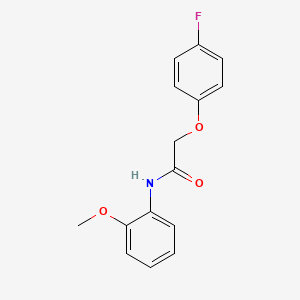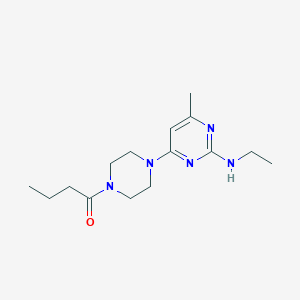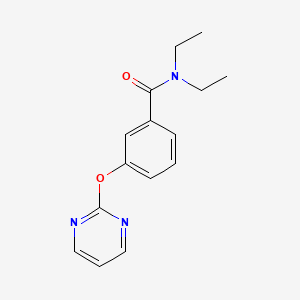![molecular formula C11H13N3O3S B5514399 ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5514399.png)
ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a chemical compound with the molecular formula C11H13N3O3S It is characterized by the presence of a furan ring, a triazole ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are commonly used.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound is studied for its properties in the development of new materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
作用機序
The mechanism of action of ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ETHYL 2-{[5-(2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
- ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPIONATE
Uniqueness
ETHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furan and triazole rings makes it a versatile compound for various applications.
特性
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-16-9(15)7-18-11-13-12-10(14(11)2)8-5-4-6-17-8/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRAYIUSPPJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)
![ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5514318.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] cyclohexanecarboxylate](/img/structure/B5514341.png)
![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)


![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
